molecular formula C18H15F3N6O B2714965 3-(1H-1,3-benzodiazol-1-yl)-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide CAS No. 2034355-89-8

3-(1H-1,3-benzodiazol-1-yl)-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide

Cat. No.: B2714965
CAS No.: 2034355-89-8
M. Wt: 388.354
InChI Key: XXYLSBNGXXKXMA-UHFFFAOYSA-N
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Description

3-(1H-1,3-benzodiazol-1-yl)-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzoimidazole moiety, a trifluoromethyl group, and a triazolopyridine ring. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-1-yl)-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the triazolopyridine ring: This can be accomplished through cyclization reactions involving appropriate precursors, such as hydrazines and pyridine derivatives.

    Final coupling step: The benzoimidazole and triazolopyridine intermediates are coupled using amide bond formation techniques, typically employing coupling reagents like EDCI or HATU in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-benzodiazol-1-yl)-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The benzoimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Sodium hydride, potassium tert-butoxide, DMF as solvent.

Major Products

    Oxidation: Formation of benzoimidazole N-oxides.

    Reduction: Formation of reduced benzoimidazole derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to bind to the colchicine binding site on tubulin, preventing microtubule formation and disrupting the mitotic spindle.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,3-benzodiazol-1-yl)-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. Additionally, the presence of the triazolopyridine ring contributes to its unique binding properties and biological activity.

Properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N6O/c19-18(20,21)12-5-8-27-15(9-12)24-25-16(27)10-22-17(28)6-7-26-11-23-13-3-1-2-4-14(13)26/h1-5,8-9,11H,6-7,10H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYLSBNGXXKXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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